molecular formula C20H18ClNO5 B5172413 4-BUTYL-6-CHLORO-7-[(4-NITROPHENYL)METHOXY]-2H-CHROMEN-2-ONE

4-BUTYL-6-CHLORO-7-[(4-NITROPHENYL)METHOXY]-2H-CHROMEN-2-ONE

Cat. No.: B5172413
M. Wt: 387.8 g/mol
InChI Key: KTIORIOKLNTGOQ-UHFFFAOYSA-N
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Description

4-Butyl-6-chloro-7-[(4-nitrophenyl)methoxy]-2H-chromen-2-one is a synthetic organic compound with the molecular formula C20H18ClNO5.

Preparation Methods

The synthesis of 4-butyl-6-chloro-7-[(4-nitrophenyl)methoxy]-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-butylphenol, 6-chloro-2H-chromen-2-one, and 4-nitrobenzyl chloride.

    Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as potassium carbonate or sodium hydroxide.

    Reaction Steps:

Chemical Reactions Analysis

4-Butyl-6-chloro-7-[(4-nitrophenyl)methoxy]-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

    Hydrolysis: The methoxy group can be hydrolyzed under acidic or basic conditions to form the corresponding hydroxyl derivative.

Scientific Research Applications

4-Butyl-6-chloro-7-[(4-nitrophenyl)methoxy]-2H-chromen-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-butyl-6-chloro-7-[(4-nitrophenyl)methoxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

4-Butyl-6-chloro-7-[(4-nitrophenyl)methoxy]-2H-chromen-2-one can be compared with other similar compounds, such as:

    4-Butyl-6-chloro-7-[(4-aminophenyl)methoxy]-2H-chromen-2-one: This compound has an amino group instead of a nitro group, which may result in different biological activities and chemical reactivity.

    4-Butyl-6-chloro-7-[(4-methylphenyl)methoxy]-2H-chromen-2-one: The presence of a methyl group instead of a nitro group can affect the compound’s properties and applications.

    4-Butyl-6-chloro-7-[(4-hydroxyphenyl)methoxy]-2H-chromen-2-one: The hydroxyl group can influence the compound’s solubility, reactivity, and potential biological activities.

Properties

IUPAC Name

4-butyl-6-chloro-7-[(4-nitrophenyl)methoxy]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO5/c1-2-3-4-14-9-20(23)27-18-11-19(17(21)10-16(14)18)26-12-13-5-7-15(8-6-13)22(24)25/h5-11H,2-4,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTIORIOKLNTGOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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